molecular formula C13H24N2O3 B1395948 (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate CAS No. 1349699-81-5

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Cat. No.: B1395948
CAS No.: 1349699-81-5
M. Wt: 256.34 g/mol
InChI Key: MVRZYWPCHJFVKP-SNVBAGLBSA-N
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Description

“®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1349699-81-5 . It has a molecular formula of C13H24N2O3 and a molecular weight of 256.3413 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate and its derivatives serve as key intermediates in the synthesis of various biologically active compounds. For instance, its derivative, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is crucial in synthesizing CP-690550, a potent protein kinase inhibitor. This synthesis route has potential industrial applications due to its mild conditions and high yields (Hao et al., 2011). Additionally, another derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, is formed through a reaction involving (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine, showcasing its utility in chemical synthesis (Richter et al., 2009).

Intermediate in Drug Synthesis

The compound also plays a role as a key intermediate in synthesizing therapeutic drugs. Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative of the compound, is a pivotal intermediate in creating Vandetanib, a medication used in treating certain types of cancer (Wang et al., 2015).

Structural Analysis and Characterization

The compound and its derivatives are extensively studied for their molecular structure and characteristics. Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. Its crystal structure was also determined via single crystal X-ray diffraction analysis, contributing valuable structural information (Moriguchi et al., 2014).

Pharmaceutical Research Building Blocks

In pharmaceutical research, this compound derivatives are important building blocks. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized for its molecular structure. It was then subjected to in vitro antibacterial and anthelmintic activity tests, showing moderate anthelmintic activity, highlighting its potential in pharmaceutical development (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRZYWPCHJFVKP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132781
Record name 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349699-81-5
Record name 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349699-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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